2-(Cycloheptylamino)propane-1,3-diol
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Overview
Description
2-(Cycloheptylamino)propane-1,3-diol is an organic compound characterized by the presence of an amino group attached to a cycloheptyl ring and two hydroxyl groups on a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cycloheptylamino)propane-1,3-diol typically involves the reaction of cycloheptylamine with epichlorohydrin, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the opening of the epoxide ring in epichlorohydrin, leading to the formation of the diol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Cycloheptylamino)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used to replace hydroxyl groups with chlorine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
2-(Cycloheptylamino)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 2-(Cycloheptylamino)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propane diol: Similar structure but lacks the cycloheptyl group.
1,3-Dioxanes: Contains a cyclic structure with two oxygen atoms.
1,3-Dioxolanes: Similar to 1,3-dioxanes but with a different ring size
Uniqueness
2-(Cycloheptylamino)propane-1,3-diol is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H21NO2 |
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Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(cycloheptylamino)propane-1,3-diol |
InChI |
InChI=1S/C10H21NO2/c12-7-10(8-13)11-9-5-3-1-2-4-6-9/h9-13H,1-8H2 |
InChI Key |
HRWNBDPNZURJFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(CO)CO |
Origin of Product |
United States |
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